1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone
Description
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone is a brominated pyrazole derivative featuring a methyl group at position 5 and a bromine atom at position 4 of the pyrazole ring, with an ethanone substituent at position 1. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and organic synthesis due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
1-(4-bromo-5-methyl-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(7)6(4(2)10)9-8-3/h1-2H3,(H,8,9) |
InChI Key |
UYNOMOPKMYFMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential as a pharmacophore in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone and related compounds:
Key Findings from Comparative Studies
Heterocyclic Core Influence: Pyrazole derivatives (e.g., target compound) exhibit stronger aromaticity and hydrogen-bonding capacity compared to pyrrole analogs (e.g., 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone), which may affect their interactions in biological systems .
Substituent Effects: Bromine atoms at position 4 (pyrazole) or 2 (benzimidazole) enhance electrophilicity, making these compounds suitable for nucleophilic substitution reactions . Amino groups (e.g., Ethanone, 1-(5-amino-1H-pyrazol-3-yl)-, hydrochloride) improve aqueous solubility, whereas methyl and bromine substituents increase lipophilicity .
Structural Flexibility :
- Dihydropyrazole derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one) exhibit conformational flexibility, which may enhance binding to biological targets compared to planar pyrazole analogs .
Crystallographic Data: Single-crystal X-ray studies of analogs like 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone reveal well-defined dihedral angles and packing patterns, suggesting similar crystallinity for the target compound .
Biological Activity
1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a pyrazole ring enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone can be represented as follows:
This compound features:
- A bromo substituent at the para position of the pyrazole ring.
- A methyl group at the 5-position of the pyrazole.
- An ethanone functional group that contributes to its reactivity.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Studies have shown that 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
A study demonstrated that derivatives of pyrazole, including this compound, showed promising results in inhibiting tumor growth in vitro and in vivo, suggesting their potential as anticancer agents .
The mechanisms through which 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone exerts its biological effects may involve:
- Inhibition of specific enzymes related to cancer cell proliferation.
- Interaction with molecular targets such as receptors involved in signaling pathways critical for tumor growth .
Case Studies
- In Vitro Studies : A series of experiments conducted on breast cancer cell lines revealed that treatment with 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone resulted in a significant reduction in cell viability, indicating its potential as an effective anticancer agent .
- Animal Models : In vivo studies using mouse models showed that administration of the compound led to a marked decrease in tumor size compared to control groups, further supporting its therapeutic efficacy .
Comparative Analysis
To illustrate the unique properties and biological activities of 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethanone | Bromo and methyl substitutions on pyrazole | Anticancer activity; enzyme inhibition |
| 1-(5-Methyl-pyrazol-3-yl)ethanone | Methyl instead of bromo | Antimicrobial properties |
| 4-Bromo-1H-pyrazole | No ethanone functionality | Primarily used in synthetic chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
